molecular formula C13H14N2OS B2476246 5-Acetyl-2-(2-butenylsulfanyl)-6-methylnicotinonitrile CAS No. 303146-28-3

5-Acetyl-2-(2-butenylsulfanyl)-6-methylnicotinonitrile

Cat. No.: B2476246
CAS No.: 303146-28-3
M. Wt: 246.33
InChI Key: OKHZZDGNKVIAJE-SNAWJCMRSA-N
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Description

5-Acetyl-2-(2-butenylsulfanyl)-6-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an acetyl group, a butenylsulfanyl group, and a methylnicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(2-butenylsulfanyl)-6-methylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Addition of the Butenylsulfanyl Group: The butenylsulfanyl group can be added through a nucleophilic substitution reaction using a suitable butenylsulfanyl reagent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(2-butenylsulfanyl)-6-methylnicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butenylsulfanyl group, using nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted butenyl derivatives.

Scientific Research Applications

5-Acetyl-2-(2-butenylsulfanyl)-6-methylnicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(2-butenylsulfanyl)-6-methylnicotinonitrile involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-2-(2-butenylsulfanyl)-6-methylnicotinonitrile: shares similarities with other nicotinonitrile derivatives such as:

Uniqueness

    Structural Features: The presence of the butenylsulfanyl group distinguishes it from other similar compounds.

    Reactivity: The compound’s reactivity profile, particularly in oxidation and substitution reactions, sets it apart from other nicotinonitrile derivatives.

Biological Activity

Chemical Structure and Properties

The molecular formula of 5-Acetyl-2-(2-butenylsulfanyl)-6-methylnicotinonitrile is C12H14N2OSC_{12}H_{14}N_2OS. Its structural characteristics include:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen, which is often associated with diverse biological activities.
  • Acetyl Group : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Butenylsulfanyl Group : This moiety may enhance the compound's lipophilicity and influence its biological interactions.

Biological Activity Overview

While specific studies on the biological activity of this compound are scarce, the following potential activities can be inferred based on related compounds:

  • Antimicrobial Activity : Pyridine derivatives are often linked to antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Some pyridine-based compounds exhibit anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases.
  • Cytotoxicity : Certain derivatives have shown cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds is essential. The following table summarizes key features and known activities of similar compounds:

Compound NameStructure FeaturesKnown Activities
5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrileAcetyl and methylthio groupsAntimicrobial, anti-inflammatory
6-Methyl-2-thiophenecarboxylic acidThiophene ring structureAntioxidant, anti-inflammatory
5-Methyl-2-(methylthio)pyridineMethylthio substitutionAntimicrobial
3-Amino-6-methylpyridineAmino group substitutionCytotoxic against cancer cell lines

Case Studies and Research Findings

Research into the biological activity of pyridine derivatives has yielded various findings:

  • Antimicrobial Studies : A study examining a series of pyridine derivatives found that certain modifications significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests that similar modifications in this compound could yield comparable results.
  • Cytotoxicity Assessments : Investigations into related compounds have shown varying degrees of cytotoxicity against different cancer cell lines. For example, a derivative was tested against breast cancer cells and exhibited significant growth inhibition . This highlights the need for further exploration of this compound's effects on cancer cells.
  • Anti-inflammatory Potential : Pyridine derivatives have been noted for their ability to modulate inflammatory pathways. A study indicated that certain derivatives could inhibit pro-inflammatory cytokine production in vitro . This raises the possibility that this compound may also exert similar anti-inflammatory effects.

Properties

IUPAC Name

5-acetyl-2-[(E)-but-2-enyl]sulfanyl-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-4-5-6-17-13-11(8-14)7-12(10(3)16)9(2)15-13/h4-5,7H,6H2,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHZZDGNKVIAJE-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCSC1=NC(=C(C=C1C#N)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CSC1=NC(=C(C=C1C#N)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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